molecular formula C26H39NO B11940349 N-naphthalen-1-ylhexadecanamide CAS No. 79352-13-9

N-naphthalen-1-ylhexadecanamide

Cat. No.: B11940349
CAS No.: 79352-13-9
M. Wt: 381.6 g/mol
InChI Key: KWNHOYIQYBWUBW-UHFFFAOYSA-N
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Description

N-naphthalen-1-ylhexadecanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring attached to a hexadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-ylhexadecanamide typically involves the reaction of naphthalene-1-amine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-ylhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-naphthalen-1-ylhexadecylamine.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

N-naphthalen-1-ylhexadecanamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-naphthalen-1-ylhexadecanamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with membrane proteins and lipids.

Comparison with Similar Compounds

Similar Compounds

  • N-naphthalen-1-ylphenazine-1-carboxamide
  • N-naphthalen-1-ylbenzamide
  • N-naphthalen-1-ylacetamide

Uniqueness

N-naphthalen-1-ylhexadecanamide is unique due to its long alkyl chain, which imparts distinct amphiphilic properties

Properties

CAS No.

79352-13-9

Molecular Formula

C26H39NO

Molecular Weight

381.6 g/mol

IUPAC Name

N-naphthalen-1-ylhexadecanamide

InChI

InChI=1S/C26H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(28)27-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3,(H,27,28)

InChI Key

KWNHOYIQYBWUBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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